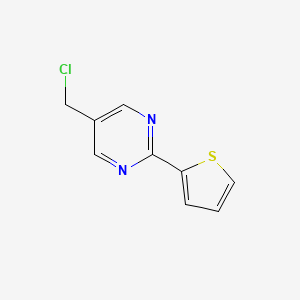

5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine

Description

Properties

IUPAC Name |

5-(chloromethyl)-2-thiophen-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-4-7-5-11-9(12-6-7)8-2-1-3-13-8/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGUDWOIHDHRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640436 | |

| Record name | 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926921-78-0 | |

| Record name | 5-(Chloromethyl)-2-(2-thienyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926921-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(chloromethyl)-2-(thiophen-2-yl)pyrimidine (CAS 926921-78-0), a heterocyclic building block of significant interest in medicinal chemistry. This document elucidates the molecule's structural features, core reactivity, and its potential as a versatile intermediate for the synthesis of novel therapeutic agents. A proposed synthetic pathway, detailed experimental protocols for key transformations, and a discussion of its strategic application in drug discovery are presented. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Strategic Importance of the Thiophene-Pyrimidine Scaffold

The convergence of pyrimidine and thiophene moieties within a single molecular framework represents a powerful strategy in modern drug discovery. The pyrimidine ring is a cornerstone of numerous biologically active compounds, including kinase inhibitors and other targeted therapies, owing to its ability to participate in hydrogen bonding and other key intermolecular interactions.[1] Similarly, the thiophene ring is a prevalent isostere for phenyl groups, often enhancing metabolic stability and modulating pharmacokinetic properties. The combined scaffold, as embodied by this compound, therefore presents a unique opportunity for the exploration of novel chemical space.

The subject of this guide, this compound, is a bifunctional molecule poised for strategic chemical modification. The thiophene-substituted pyrimidine core provides a rigid scaffold amenable to the introduction of various pharmacophoric elements, while the reactive chloromethyl group at the 5-position serves as a versatile handle for the covalent attachment of diverse functional groups. This dual functionality makes it an invaluable intermediate for the construction of compound libraries aimed at a wide array of biological targets.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 926921-78-0 | [2] |

| Molecular Formula | C₉H₇ClN₂S | [2] |

| Molecular Weight | 210.68 g/mol | [2] |

| Appearance | Predicted: Off-white to yellow solid | N/A |

| Solubility | Predicted: Soluble in aprotic polar solvents (e.g., DMF, DMSO, THF) | N/A |

| Storage | Store at -20°C to prevent degradation. | [3] |

Proposed Synthesis of this compound

Step 1: Synthesis of 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde

The initial step involves the construction of the thiophene-pyrimidine scaffold via a condensation reaction. A common and effective method for pyrimidine synthesis is the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. In this proposed route, thiophene-2-amidine hydrochloride would be reacted with a suitable three-carbon synthon bearing aldehyde functionality at the 2-position.

Experimental Protocol: Synthesis of 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde

-

Reaction Setup: To a solution of thiophene-2-amidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add a base (e.g., sodium ethoxide, 1.1 eq) and stir at room temperature for 30 minutes.

-

Addition of Reagents: To the resulting mixture, add 2-(dimethoxymethyl)malondialdehyde (1.0 eq).

-

Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction and Chlorination to Yield this compound

The second step involves the reduction of the aldehyde to the corresponding alcohol, followed by a chlorination reaction.

Experimental Protocol: Synthesis of this compound

-

Reduction: Dissolve 2-(thiophen-2-yl)pyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent like methanol or ethanol. Cool the solution to 0°C in an ice bath and add sodium borohydride (NaBH₄, 1.2 eq) portion-wise. Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Quenching and Extraction: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude alcohol.

-

Chlorination: Dissolve the crude (2-(thiophen-2-yl)pyrimidin-5-yl)methanol in a suitable solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0°C and add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours.

-

Work-up and Purification: Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Caption: Proposed two-step synthesis of this compound.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is primarily derived from the reactivity of the chloromethyl group. This functional group is an excellent electrophile, making it susceptible to nucleophilic attack.

Nucleophilic Substitution (Sₙ2) Reactions

The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the benzylic-like carbon of the chloromethyl group, making it highly susceptible to attack by a wide range of nucleophiles.[1] The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] This involves a backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step.[1]

Caption: Generalized Sₙ2 mechanism at the chloromethyl group.

This versatile reactivity allows for the introduction of a wide array of functionalities, including:

-

Amines: Reaction with primary and secondary amines yields the corresponding aminomethyl derivatives, a common structural motif in bioactive molecules.

-

Thiols: Thiolates readily displace the chloride to form thioethers, enabling the incorporation of sulfur-containing linkers or functional groups.

-

Alcohols and Phenols: Alkoxides and phenoxides can be used as nucleophiles to generate the corresponding ethers.

-

Azides: The introduction of an azido group provides a precursor for the synthesis of triazoles via "click chemistry" or for reduction to a primary amine.

-

Cyanide: Reaction with cyanide introduces a one-carbon extension and a versatile nitrile functionality.

Self-Validating Experimental Protocol for Nucleophilic Substitution

The following protocol provides a general, self-validating framework for the reaction of this compound with a generic nucleophile.

Experimental Protocol: General Nucleophilic Substitution

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.2 eq) in a suitable anhydrous aprotic solvent (e.g., DMF, acetonitrile, or THF). If the nucleophile is an amine or alcohol, add a non-nucleophilic base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine, 1.5 eq).

-

Reaction Initiation: To this solution, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.

-

Monitoring and Completion: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) and monitor its progress by TLC. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Purification and Validation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Spectroscopic Characterization (Predicted)

While experimental data for this compound is not publicly available, its spectroscopic features can be predicted based on the analysis of its structural components.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine and thiophene rings. A key diagnostic signal will be a singlet in the range of δ 4.5-5.0 ppm, corresponding to the two protons of the chloromethyl group. The protons on the pyrimidine ring will likely appear as singlets in the aromatic region, while the thiophene protons will exhibit characteristic doublet of doublets or multiplet patterns.

-

¹³C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms. The carbon of the chloromethyl group is expected to resonate in the range of δ 40-50 ppm. The aromatic carbons of the pyrimidine and thiophene rings will appear in the downfield region (δ 110-170 ppm).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (210.68 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Safety and Handling

As a reactive alkylating agent, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and nucleophiles. For long-term storage, refrigeration or freezing (-20°C) is recommended to minimize degradation.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

This compound is a strategically important building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its facile preparation and the predictable reactivity of the chloromethyl group make it an ideal starting material for the construction of diverse chemical libraries. The thiophene-pyrimidine scaffold is a privileged structure in medicinal chemistry, and the ability to readily introduce a wide range of functional groups via nucleophilic substitution opens up numerous avenues for lead discovery and optimization. Future research in this area will likely focus on the exploration of the diverse chemical space accessible from this versatile intermediate and the biological evaluation of the resulting novel compounds against a range of therapeutic targets.

References

-

International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Available from: [Link]

- Google Patents. US20040054181A1 - Synthesis of chlorinated pyrimidines.

Sources

Physicochemical properties of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine

Introduction

The synthesis and characterization of novel heterocyclic compounds remain a cornerstone of modern medicinal chemistry and materials science. Among these, molecules incorporating both pyrimidine and thiophene scaffolds are of significant interest due to their prevalence in biologically active agents. Pyrimidine derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The addition of a thiophene ring often modulates this activity, influencing factors such as metabolic stability and target binding affinity.

This technical guide focuses on a specific derivative, This compound . The presence of the chloromethyl group at the 5-position of the pyrimidine ring introduces a reactive electrophilic site, making this compound a valuable intermediate for the synthesis of more complex molecular architectures through nucleophilic substitution reactions. Understanding the fundamental physicochemical properties of this core structure is paramount for its effective utilization in drug design, reaction optimization, and formulation development.

This document provides a comprehensive overview of the key physicochemical parameters of this compound. It is intended for researchers, medicinal chemists, and drug development professionals, offering both established data and detailed, field-proven experimental protocols for the empirical determination of these properties. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation for all subsequent physicochemical analysis.

Compound Identification

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | MolCore |

| CAS Number | 926921-78-0 | MolCore |

| Molecular Formula | C₉H₇ClN₂S | MolCore |

| Molecular Weight | 210.68 g/mol | MolCore |

Table 1: Core Identification Data for this compound.[2]

Molecular Structure

The two-dimensional structure of the molecule consists of a central pyrimidine ring linked to a thiophene ring at the 2-position and a chloromethyl group at the 5-position.

Caption: 2D structure of this compound.

Solubility Profile

Solubility is a critical determinant of a compound's behavior in both biological and chemical systems, influencing everything from reaction kinetics to bioavailability. A "like dissolves like" approach, which considers the polarity of both the solute and the solvent, is a foundational principle.[3]

Importance in Drug Discovery

Aqueous solubility is a prerequisite for oral absorption and intravenous administration. Poor solubility can lead to low bioavailability, erratic dose-response relationships, and challenges in formulation. Conversely, solubility in organic solvents is crucial for synthesis, purification, and certain analytical techniques like chromatography.

Qualitative Solubility Assessment Workflow

A systematic approach to solubility testing can classify a compound based on its functional groups.[4][5] The following workflow provides a robust method for characterizing a novel compound like this compound.

Caption: Decision workflow for qualitative solubility classification.

Protocol: Qualitative Solubility Determination

Objective: To classify the compound based on its solubility in a series of aqueous and organic solvents.

Materials:

-

This compound

-

Deionized water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Methanol, Ethanol, Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF)

-

Small test tubes, vortex mixer, pH paper

Procedure:

-

Initial Screening: Place ~2 mg of the compound into separate test tubes.

-

Solvent Addition: Add 0.5 mL of a solvent (water, methanol, DCM, etc.) to each tube.

-

Mixing: Vortex the mixture for 30-60 seconds.

-

Observation: Observe if the solid completely dissolves. A compound is considered "soluble" if no solid particles are visible to the naked eye.

-

Aqueous Classification (if insoluble in water):

-

If insoluble in water, proceed sequentially to testing in 5% NaOH, 5% HCl, and finally, cold concentrated H₂SO₄.

-

Causality: Solubility in NaOH suggests an acidic functional group. Solubility in HCl indicates a basic functional group (like the pyrimidine nitrogens). Solubility only in concentrated H₂SO₄ suggests the presence of heteroatoms (N, S) that can be protonated by the strong acid.[4]

-

Expected Outcome: Given its structure, this compound is predicted to be poorly soluble in water due to its largely non-polar aromatic framework. It is expected to be soluble in common organic solvents like DCM, THF, and acetone. The pyrimidine nitrogens may impart slight basicity, potentially leading to solubility in 5% HCl.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter in drug development, influencing membrane permeability, plasma protein binding, and metabolic clearance. It is quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Determination Methods

-

Shake-Flask Method: This is the "gold standard" for LogP determination. It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to equilibrate, and then measuring the compound's concentration in each phase. While accurate, it is labor-intensive.[6]

-

HPLC-based Methods: A faster, high-throughput alternative involves correlating a compound's retention time on a reverse-phase HPLC column with the known LogP values of a set of standards.[7]

-

Computational Prediction: Various software packages use fragment-based or atom-based algorithms to calculate theoretical LogP values. These are useful for initial screening before a compound is synthesized.[8][9]

Protocol: LogP Determination via HPLC

Objective: To estimate the LogP of the compound using a validated reverse-phase HPLC method.

Principle: In reverse-phase HPLC, retention time is proportional to a compound's lipophilicity. By calibrating the system with compounds of known LogP, the LogP of an unknown can be interpolated from its retention time.

Materials & Equipment:

-

HPLC system with a C18 column and UV detector

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Calibration standards with a range of known LogP values (e.g., Uracil, Toluene, Naphthalene)

-

Sample of this compound dissolved in Acetonitrile

Procedure:

-

Calibration Curve Generation:

-

Prepare solutions of 5-7 calibration standards.

-

Inject each standard onto the HPLC system using a gradient elution method (e.g., 5% to 95% B over 10 minutes).

-

Record the retention time (t_R) for each standard.

-

Plot the known LogP values of the standards against their corresponding t_R to generate a linear calibration curve. The quality of the fit (R²) must be >0.98 for the method to be considered valid.

-

-

Sample Analysis:

-

Inject the sample solution of this compound using the same HPLC method.

-

Record its retention time.

-

-

LogP Calculation:

-

Using the equation of the line from the calibration curve, calculate the LogP of the target compound from its measured retention time.

-

Causality: The C18 (octadecyl) stationary phase is highly non-polar. Compounds with higher lipophilicity (higher LogP) will have stronger interactions with the stationary phase and thus elute later (longer retention time). This direct, measurable relationship allows for a reliable estimation of LogP.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. The charge of a molecule profoundly affects its solubility, permeability, and interaction with biological targets.

Relevance and Prediction

The pyrimidine ring contains two nitrogen atoms which are weakly basic. The pKa of the conjugate acid will determine the extent of protonation at physiological pH (7.4). While experimental determination (e.g., via potentiometric titration or UV-spectrophotometry) is most accurate, computational methods are widely used for prediction in the early stages of discovery.[10][11] Several machine learning and quantum mechanics-based models can provide useful pKa estimates.[10][12]

Predicted pKa: Based on the pKa of pyrimidine itself (~1.3 for the first protonation) and the electronic effects of the thiophene and chloromethyl substituents, the primary basic pKa of this compound is likely to be very low, suggesting it will be predominantly neutral at physiological pH.

Chemical Stability

Stability assessment is critical to define storage conditions, shelf-life, and potential degradation pathways.

Key Considerations

-

Hydrolytic Stability: The chloromethyl group is an alkyl halide and is susceptible to hydrolysis, particularly under basic or neutral aqueous conditions, to form the corresponding hydroxymethyl derivative. The rate of hydrolysis will be temperature-dependent.

-

Oxidative Stability: The thiophene ring can be susceptible to oxidation.

-

Photostability: Aromatic and heterocyclic systems can degrade upon exposure to UV light.

Protocol: Preliminary Hydrolytic Stability Assessment

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

Procedure:

-

Prepare Buffer Solutions: Prepare buffers at pH 4 (e.g., acetate), pH 7 (e.g., phosphate), and pH 9 (e.g., borate).

-

Incubation: Prepare dilute solutions (~10 µg/mL) of the compound in each buffer. Incubate sets of samples at controlled temperatures (e.g., 25 °C and 40 °C).

-

Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each solution.

-

Quantification: Analyze the aliquots by a stability-indicating HPLC-UV method. This involves developing an HPLC method that can separate the parent compound from any potential degradants.

-

Data Analysis: Plot the percentage of the parent compound remaining versus time for each condition. This allows for the calculation of the degradation rate and half-life (t₁/₂).

Causality: This forced degradation study mimics potential environmental conditions. Performing the study at an elevated temperature (40 °C) accelerates the degradation process, allowing for a faster assessment of stability. The use of a stability-indicating HPLC method is crucial for ensuring that the decrease in the parent peak area is due to degradation and not other factors.[13][14]

Summary of Physicochemical Properties

| Property | Predicted/Expected Value | Recommended Experimental Method |

| Molecular Weight | 210.68 g/mol | Mass Spectrometry |

| Aqueous Solubility | Low | Qualitative & Quantitative (e.g., Shake-Flask) |

| Organic Solubility | Soluble in DCM, THF, Acetone | Qualitative Assessment |

| LogP | To be determined | HPLC with Calibration |

| pKa (basic) | Expected to be low (< 2) | Potentiometric Titration or UV-Spectrophotometry |

| Chemical Stability | Susceptible to hydrolysis | Forced Degradation Study (HPLC-UV) |

Table 2: Summary of key physicochemical parameters and recommended analytical methods.

Conclusion

This compound is a valuable synthetic intermediate characterized by a largely hydrophobic scaffold and a reactive electrophilic chloromethyl group. Its physicochemical profile is dominated by low predicted aqueous solubility and a high propensity for nucleophilic substitution at the chloromethyl position. The protocols and insights provided in this guide offer a robust framework for the empirical characterization of this and similar novel chemical entities. Accurate experimental determination of these core properties is an indispensable step in the journey from a newly synthesized molecule to a functional tool in research or a potential therapeutic agent.

References

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.

- Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones.

-

2-(Chloromethyl)thiophene | C5H5ClS | CID 69830 - PubChem. Available at: [Link]

- Synthesis of chlorinated pyrimidines - Google Patents.

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]

-

Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Available at: [Link]

-

Solubility of Organic Compounds. Available at: [Link]

-

5-(2-Methoxy-5-pyrimidinyl)-2-thiophenemethanol | C10H10N2O2S | CID - PubChem. Available at: [Link]

-

Stability and effectiveness of chlorine disinfectants in water distribution systems - PubMed. Available at: [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. Available at: [Link]

-

LogP—Making Sense of the Value - ACD/Labs. Available at: [Link]

-

Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

-

Biological instability in a chlorinated drinking water distribution network - PubMed. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Predicting the pKa of Small Molecules - Matthias Rupp. Available at: [Link]

-

CHEMICAL AND PHYSICAL INFORMATION - Agency for Toxic Substances and Disease Registry. Available at: [Link]

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. Available at: [Link]

-

Cas Number 54198-88-8|2-(Chloromethyl)pyrimidine|C5H5ClN2 | molecularinfo.com. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Extending pK(a) prediction accuracy: High-throughput pK(a) measurements to understand pK(a) modulation of new chemical series | Request PDF - ResearchGate. Available at: [Link]

-

2-(chloromethyl)thieno[3,2-d]pyrimidine - C7H5ClN2S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

-

Table 4-5, Physical and Chemical Properties of Selected Pyrethroidsa - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI. Available at: [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. Available at: [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Available at: [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. Available at: [Link]

-

Organic Chemistry: Introduction to Solubility | SALTISE. Available at: [Link]

-

On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

Syllabus for Chemistry (SCQP08). Available at: [Link]

-

wise ARS/NET Syllabus 01. AGRICULTURAL BIOTECHNOLOGY Unit 1: Cell Structure and Function Prok - ASRB. Available at: [Link]

-

CHEMISTRY (862). Available at: [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. molcore.com [molcore.com]

- 3. chem.ws [chem.ws]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 7. agilent.com [agilent.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mrupp.info [mrupp.info]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Stability and effectiveness of chlorine disinfectants in water distribution systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological instability in a chlorinated drinking water distribution network - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass spectrometry analysis of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the underlying causality for experimental choices, ensuring a robust and self-validating analytical system. We will explore optimal ionization techniques, predictable fragmentation pathways, and the application of high-resolution mass spectrometry for unambiguous structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize this and structurally related molecules.

Introduction: The Analytical Imperative

This compound belongs to a class of sulfur and nitrogen-containing heterocyclic compounds that are foundational scaffolds in the development of novel therapeutic agents.[1][3] The molecule's structure, comprising a pyrimidine core linked to a thiophene ring and functionalized with a reactive chloromethyl group, presents a unique analytical challenge. Mass spectrometry (MS) stands as the premier technique for its characterization, offering unparalleled sensitivity and structural insight.[4][5] A thorough understanding of its behavior under mass spectrometric conditions is critical for reaction monitoring, purity assessment, and metabolite identification. This guide establishes a definitive analytical strategy, grounded in the principles of fragmentation chemistry.

Foundational Chemical Properties & Isotopic Signature

Before any analysis, understanding the fundamental properties of the target molecule is essential.

-

Molecular Formula: C₉H₇ClN₂S

-

Monoisotopic Mass: 210.0018 Da

-

Average Molecular Weight: 210.68 g/mol

A critical feature for mass spectrometric identification is the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a characteristic isotopic pattern for the molecular ion (M) and any chlorine-containing fragments, appearing as two peaks separated by approximately 2 Da (M and M+2) with a relative intensity ratio of roughly 3:1.[6] This signature is a powerful, intrinsic validation tool for confirming the presence of chlorine in observed ions.

Strategic Selection of Ionization Methodology

The choice of ionization technique dictates the nature of the initial mass spectrum, influencing the balance between molecular ion observation and structurally informative fragmentation.[7][8]

Electron Ionization (EI): The "Hard" Approach for Structural Detail

Electron Ionization (EI) is a high-energy, "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation.[9][10]

-

Mechanism & Rationale: High-energy electrons (~70 eV) bombard the molecule, ejecting an electron to form a radical cation (M•+).[10] The excess energy causes this molecular ion to rapidly decompose into a cascade of smaller fragment ions. This complex fragmentation pattern serves as a chemical "fingerprint," which is highly valuable for structural elucidation and library matching.

-

Applicability: EI is best suited for volatile and thermally stable compounds, typically coupled with Gas Chromatography (GC-MS). While effective, the high energy can sometimes lead to the complete absence of a detectable molecular ion, complicating molecular weight determination.[11][12]

Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a "soft" ionization technique, ideal for preserving the intact molecule and confirming its molecular weight.[10][13] It is the cornerstone of modern Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

-

Mechanism & Rationale: A solution of the analyte is sprayed through a highly charged capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[10] For a molecule like this compound, with basic nitrogen atoms on the pyrimidine ring, positive-ion ESI is exceptionally effective, readily forming the protonated molecule, [M+H]⁺.

-

Applicability: ESI is the preferred method for initial analysis. It provides a clean spectrum dominated by the [M+H]⁺ ion, giving an unambiguous determination of the molecular weight. This intact ion can then be selected as a precursor for targeted fragmentation in tandem mass spectrometry (MS/MS), allowing for controlled, systematic structural analysis.[14]

Tandem Mass Spectrometry (MS/MS): A Controlled Fragmentation Workflow

The most powerful approach for characterizing this compound is tandem mass spectrometry (MS/MS) following soft ionization. This technique provides the best of both worlds: molecular weight confirmation and detailed structural information.

Experimental Protocol: LC-MS/MS with Positive-Ion ESI

-

Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid is crucial as it facilitates the protonation of the pyrimidine nitrogens, enhancing the [M+H]⁺ signal.

-

Chromatographic Separation: Inject the sample onto a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Elute using a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). This separates the analyte from impurities and delivers it cleanly to the mass spectrometer.

-

Mass Spectrometer Settings (Full Scan):

-

Ionization Mode: ESI, Positive

-

Scan Range: m/z 50-300

-

Objective: To identify the precursor ion, [M+H]⁺, at m/z 211.0091 (for ³⁵Cl) and its isotopic partner at m/z 213.0062 (for ³⁷Cl).

-

-

Mass Spectrometer Settings (Product Ion Scan - MS/MS):

-

Precursor Ion Selection: Isolate the m/z 211.0 ion.

-

Collision Gas: Argon.

-

Collision Energy (CE): Apply a stepped collision energy profile (e.g., 10-40 eV). Using a range of energies ensures that both low-energy (major bonds) and high-energy (ring cleavages) fragmentation pathways are observed.

-

Deciphering the Fragmentation Code

The fragmentation of the [M+H]⁺ ion of this compound is governed by the chemical stability of the resulting ions and neutral losses. The most probable pathways involve cleavages at the weakest bonds and rearrangements to form stable structures.[15][16] The fragmentation is highly dependent on the nature of the substituents on the pyrimidine ring.[4]

Predicted Fragmentation Pathways

The analysis of related structures suggests several high-probability fragmentation routes.[11][17][18][19][20] The most stable and therefore most abundant fragment ions are typically those that maintain a high degree of conjugation or aromaticity.

-

Pathway A: Loss of Hydrogen Chloride (HCl): The chloromethyl group is susceptible to a facile neutral loss of HCl (36.46 Da). This is a common fragmentation for chlorinated compounds and results in the formation of a highly stable, conjugated cation at m/z 174.0328 .

-

Pathway B: Loss of the Thiophene Ring: Cleavage of the C-C bond between the pyrimidine and thiophene rings can occur, leading to the loss of a neutral thiophene molecule. However, a more likely scenario is the formation of the charged 2-(thiophen-2-yl)pyrimidine cation radical following the loss of the chloromethyl radical, resulting in an ion at m/z 161.0381 .

-

Pathway C: Thiophene Ring Fragmentation: The thiophene ring itself can fragment. Common losses from sulfur-containing heterocycles include the expulsion of a thioformyl radical (•CHS) or carbon monosulfide (CS).[21] For instance, the ion at m/z 174 could lose CS (44.04 Da) to yield a fragment at m/z 130.0507 .

-

Pathway D: Formation of the Thienylmethyl Cation: Alpha-cleavage at the chloromethyl group can lead to the formation of the thienyl cation (C₄H₃S⁺) at m/z 83.9956 , a common fragment in the mass spectra of thiophene derivatives.[17]

Data Presentation: Summary of Predicted Ions

| Predicted m/z | Ion Formula (C₉H₈ClN₂S)⁺ | Proposed Structure/Origin |

| 211.0091 | [C₉H₈³⁵ClN₂S]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 213.0062 | [C₉H₈³⁷ClN₂S]⁺ | Isotopic Protonated Molecular Ion [M+2+H]⁺ |

| 175.0430 | [C₉H₇N₂S]⁺ | Loss of HCl from [M+H]⁺ |

| 162.0459 | [C₈H₈N₂S]⁺• | Loss of •CH₂Cl from M•+ |

| 111.0012 | [C₄H₄ClS]⁺ | Thiophene ring with chloromethyl group fragment |

| 97.0272 | [C₅H₅N₂]⁺ | Pyrimidine ring fragment |

| 83.9956 | [C₄H₄S]⁺• | Thiophene cation radical |

Visualization of the Core Fragmentation Pathway

The following diagram illustrates the logical flow of the primary fragmentation events originating from the protonated molecular ion.

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

The Role of High-Resolution Mass Spectrometry (HRMS)

While nominal mass data can suggest fragmentation pathways, only High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides the necessary analytical rigor for definitive structural confirmation.

-

Trustworthiness through Accuracy: HRMS measures m/z values to four or more decimal places. This high accuracy allows for the calculation of an ion's elemental formula. For example, an observed ion at m/z 175.0430 can be unambiguously assigned the formula C₉H₇N₂S⁺ (calculated mass: 175.0429), thereby confirming the loss of HCl and ruling out other isobaric possibilities. This practice is the cornerstone of a self-validating analytical system.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that requires a strategic and logical approach. The optimal workflow begins with positive-ion ESI-LC-MS to confirm the molecular weight via the [M+H]⁺ ion, leveraging the characteristic 3:1 chlorine isotopic pattern for initial validation. Subsequent MS/MS analysis, particularly when coupled with HRMS, allows for the elucidation of fragmentation pathways, providing incontrovertible evidence for the molecule's structure. The primary fragmentation pathways involve the neutral loss of HCl and cleavage of the chloromethyl group, followed by further decompositions of the heterocyclic ring systems. This guide provides the foundational principles and practical protocols for researchers to confidently characterize this important class of molecules.

References

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. ([Link])

-

Bowie, J. H., Cooks, R. G., Lawesson, S. O., & Schroll, G. (1967). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Australian Journal of Chemistry, 20(8), 1613-1622. ([Link])

-

Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. ([Link])

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs Blog. ([Link])

-

Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282–288. ([Link])

-

Jamieson, W. D., & Hutzinger, O. (1970). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 48(8), 1299-1305. ([Link])

-

Li, Y., et al. (2025). Electrospray ionization collision induced dissociation of thieno[3,2-d]pyrimidine derivatives. Journal of Mass Spectrometry. ([Link])

-

Cranfield University. (n.d.). Mass Spectrometry Ionisation Techniques. ([Link])

-

Prajapati, K., et al. (2025). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. Moroccan Journal of Chemistry, 13(2), 702-722. ([Link])

-

INCHEM. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). ([Link])

-

National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)thiophene. PubChem Compound Database. ([Link])

-

Emory University Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. ([Link])

-

Vessecchi, R., et al. (2010). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. Journal of Mass Spectrometry, 45(8), 944-950. ([Link])

-

ResearchGate. (n.d.). Chemical structure and proposed fragmentation pathway of chloromethyl haematommate. ([Link])

-

University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry. ([Link])

-

Kumar, A., et al. (2021). Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update. Medicinal Research Reviews, 41(5), 2836-2902. ([Link])

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. ([Link])

-

Organic Chemistry Portal. (n.d.). Synthesis of S-Heterocycles. ([Link])

-

ResearchGate. (n.d.). Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. ([Link])

-

ResearchGate. (2018). Ionization Techniques in Mass Spectrometry: A Review. ([Link])

-

ChemSynthesis. (n.d.). 2-(chloromethyl)thieno[3,2-d]pyrimidine. ([Link])

-

National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PubMed Central. ([Link])

-

YouTube. (2023). Chloro pattern in Mass Spectrometry. ([Link])

-

ResearchGate. (2025). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ([Link])

-

YouTube. (2023). Fragmentation in Mass Spectrometry. ([Link])

-

National Center for Biotechnology Information. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PubMed. ([Link])

-

Wikipedia. (n.d.). Organic chemistry. ([Link])

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. ([Link])

-

Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds. ([Link])

-

JETIR.org. (n.d.). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. ([Link])

-

MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. ([Link])

-

National Center for Biotechnology Information. (2025). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. PubMed. ([Link])

Sources

- 1. Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic chemistry - Wikipedia [en.wikipedia.org]

- 3. jetir.org [jetir.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 6. m.youtube.com [m.youtube.com]

- 7. as.uky.edu [as.uky.edu]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. article.sapub.org [article.sapub.org]

- 12. researchgate.net [researchgate.net]

- 13. Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. researchgate.net [researchgate.net]

- 18. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. researchgate.net [researchgate.net]

- 21. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]

An In-Depth Technical Guide to the Reactivity Profile of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine is a key heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural architecture, featuring a reactive chloromethyl group appended to a biologically relevant thiophene-pyrimidine scaffold, renders it a versatile intermediate for the synthesis of a diverse array of functionalized molecules. This guide provides a comprehensive technical overview of the reactivity profile of this compound, with a focus on its synthesis, core reactivity principles, and practical applications in the development of novel chemical entities. We will delve into the mechanistic underpinnings of its reactions and provide field-proven insights into experimental design and execution.

Introduction: The Strategic Importance of the Thiophene-Pyrimidine Scaffold

The fusion of pyrimidine and thiophene rings into a single molecular entity creates a privileged scaffold in drug discovery. Pyrimidine derivatives are ubiquitous in nature as components of nucleobases and have been successfully incorporated into a wide range of approved drugs exhibiting anticancer, antiviral, and anti-inflammatory properties.[1] The thiophene ring, a bioisostere of the benzene ring, often enhances pharmacological activity and modulates physicochemical properties.[2] The combined thienopyrimidine core has been identified in potent tyrosine kinase inhibitors and other targeted anticancer agents.[3]

The subject of this guide, this compound, serves as a powerful linchpin for elaborating this valuable scaffold. The chloromethyl group at the 5-position acts as a highly reactive electrophilic handle, enabling the facile introduction of a wide variety of substituents through nucleophilic substitution reactions. Understanding and controlling the reactivity of this key intermediate is paramount for its effective utilization in synthetic campaigns.

Synthesis of this compound

A robust and scalable synthesis of the title compound is crucial for its application. While a dedicated synthesis is not extensively reported in the literature, a logical and reliable synthetic strategy can be devised based on established heterocyclic chemistry principles. The most plausible route involves the initial construction of the corresponding hydroxymethyl derivative, followed by a chlorination step.

Proposed Synthetic Pathway

The proposed synthesis commences with the construction of the 2-(thiophen-2-yl)pyrimidine core, followed by the introduction and modification of the 5-substituent.

Sources

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine

Abstract

This technical guide provides a comprehensive examination of the nucleophilic substitution reactions of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 2-(thiophen-2-yl)pyrimidine scaffold is a key structural motif in a variety of biologically active molecules, and the reactivity of the 5-chloromethyl group offers a versatile handle for the synthesis of diverse derivatives. This document delves into the synthesis of the parent compound, its inherent reactivity, and detailed protocols for its reaction with various classes of nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. The discussions are grounded in established principles of chemical reactivity and supported by analogous reactions reported in the scientific literature. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the creation of novel chemical entities.

Introduction: The Significance of the 2-(Thiophen-2-yl)pyrimidine Scaffold

The fusion of pyrimidine and thiophene rings creates a heterocyclic system with a unique electronic distribution and three-dimensional structure, making it a privileged scaffold in medicinal chemistry. Pyrimidine derivatives are integral components of DNA and RNA and are found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The thiophene ring, a bioisostere of the phenyl ring, often imparts favorable pharmacokinetic properties. Consequently, molecules incorporating the 2-(thiophen-2-yl)pyrimidine core have been investigated for various therapeutic applications, including as kinase inhibitors. The 5-(chloromethyl) group serves as a key electrophilic site, enabling the facile introduction of a wide array of functional groups through nucleophilic substitution, thus allowing for extensive structure-activity relationship (SAR) studies.

Synthesis of this compound

The synthesis of the title compound can be envisioned through a multi-step sequence, commencing with the construction of the core 2-(thiophen-2-yl)pyrimidine structure, followed by functionalization at the 5-position.

Construction of the 2-(Thiophen-2-yl)pyrimidine Core

A common strategy for the synthesis of 2-substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. In this case, thiophene-2-carboxamidine can be reacted with a suitable three-carbon building block, such as 1,1,3,3-tetramethoxypropane, in the presence of a catalyst to form 2-(thiophen-2-yl)pyrimidine.

Functionalization at the 5-Position

Subsequent functionalization at the 5-position of the pyrimidine ring can be achieved through various methods. A plausible route involves the formylation of the 2-(thiophen-2-yl)pyrimidine to yield 2-(thiophen-2-yl)pyrimidine-5-carbaldehyde. This aldehyde can then be reduced to the corresponding alcohol, (2-(thiophen-2-yl)pyrimidin-5-yl)methanol. The final step is the conversion of the alcohol to the desired chloromethyl derivative. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde

-

To a solution of 2-(thiophen-2-yl)pyrimidine in a suitable solvent (e.g., dichloromethane), introduce a formylating agent (e.g., Vilsmeier-Haack reagent, prepared from POCl₃ and DMF).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Step 2: Reduction to (2-(Thiophen-2-yl)pyrimidin-5-yl)methanol

-

Dissolve 2-(thiophen-2-yl)pyrimidine-5-carbaldehyde in a suitable solvent (e.g., methanol or ethanol).

-

Add a reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product. Purify as needed.

Step 3: Chlorination to this compound

-

Dissolve (2-(thiophen-2-yl)pyrimidin-5-yl)methanol in a suitable solvent (e.g., dichloromethane).

-

Add thionyl chloride dropwise at 0 °C.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product, dry the organic layer, and concentrate under reduced pressure to obtain the crude product, which can be purified by chromatography.

Reactivity Profile: Nucleophilic Substitution Reactions

The core reactivity of this compound is dominated by nucleophilic substitution at the benzylic-like carbon of the chloromethyl group.[1] The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of this carbon, making it highly susceptible to attack by a broad range of nucleophiles.[1] These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

General Reaction Mechanism

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom of the chloromethyl group from the backside, relative to the carbon-chlorine bond. This backside attack leads to an inversion of stereochemistry if the carbon were chiral. The chloride ion is displaced as a leaving group.

Caption: General SN2 mechanism for nucleophilic substitution.

Reactions with Nitrogen Nucleophiles

This compound readily reacts with primary and secondary amines to form the corresponding 5-(aminomethyl)-2-(thiophen-2-yl)pyrimidine derivatives. These reactions are fundamental for introducing diverse side chains in drug discovery programs.

Experimental Protocol: Reaction with a Primary Amine

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 equivalents) in a suitable aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Electrophile: To this solution, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Nucleophile | Base | Solvent | Temperature | Typical Reaction Time |

| Primary Amines | DIPEA, TEA | DMF, ACN | RT to 60 °C | 2-12 h |

| Secondary Amines | DIPEA, TEA | DMF, ACN | RT to 60 °C | 2-12 h |

| Anilines | K₂CO₃, Cs₂CO₃ | DMF | 60-100 °C | 8-24 h |

| N-Heterocycles | K₂CO₃, NaH | DMF, THF | RT to 80 °C | 4-16 h |

Table 1: Representative conditions for reactions with nitrogen nucleophiles.

Reactions with Oxygen Nucleophiles

Alcohols and phenols can act as nucleophiles to form ether linkages, yielding 5-(alkoxymethyl)- or 5-(phenoxymethyl)-2-(thiophen-2-yl)pyrimidine derivatives. These reactions generally require a base to deprotonate the oxygen nucleophile to the more reactive alkoxide or phenoxide.[1]

Experimental Protocol: Reaction with a Phenol

-

Formation of Phenoxide: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) round-bottom flask, dissolve the phenol (1.1 equivalents) in a dry aprotic solvent such as tetrahydrofuran (THF) or DMF.

-

Addition of Base: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Addition of Electrophile: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise.

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature or with heating until completion. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

| Nucleophile | Base | Solvent | Temperature | Typical Reaction Time |

| Alcohols | NaH, K₂CO₃ | THF, DMF | RT to 80 °C | 4-18 h |

| Phenols | NaH, K₂CO₃ | THF, DMF | RT to 80 °C | 4-18 h |

| Carboxylic Acids | Cs₂CO₃, TEA | DMF | 60-100 °C | 12-24 h |

Table 2: Representative conditions for reactions with oxygen nucleophiles.

Reactions with Sulfur Nucleophiles

Thiols are excellent nucleophiles and react readily with this compound to form thioethers.[1] These reactions are typically fast and high-yielding. The thiol is usually deprotonated with a suitable base to form the more nucleophilic thiolate anion.

Experimental Protocol: Reaction with a Thiol

-

Thiolate Formation: Dissolve the thiol (1.0 equivalent) in a solvent such as ethanol or DMF. Add a base like sodium ethoxide or potassium carbonate to generate the thiolate.

-

Addition of Electrophile: Add this compound (1.0 equivalent) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within a few hours.

-

Work-up and Purification: Dilute with water, extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography if necessary.

| Nucleophile | Base | Solvent | Temperature | Typical Reaction Time |

| Aliphatic Thiols | K₂CO₃, NaOEt | Ethanol, DMF | RT | 1-4 h |

| Thiophenols | K₂CO₃, NaOEt | Ethanol, DMF | RT | 1-4 h |

Table 3: Representative conditions for reactions with sulfur nucleophiles.

Workflow and Logic

The general workflow for the nucleophilic substitution on this compound is a standardized process that ensures reproducibility and safety.

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of derivatives with potential applications in drug discovery. Its reactivity is dominated by the SN2 displacement of the chloride by various nucleophiles. This guide provides a foundational understanding and practical protocols for leveraging this reactivity. The experimental conditions outlined herein, based on established chemical principles and analogous reactions, should serve as a solid starting point for the synthesis of novel compounds based on this promising scaffold. As with all chemical reactions, appropriate safety precautions should be taken, and optimization of the reaction conditions may be necessary for specific substrates.

References

- Siddesh, M. B., Padmashali, B., Thriveni, K. S., Sandeep, C., & Goudarshivnnanavar, B. C. (2013). Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Journal of Applicable Chemistry, 2(5), 1336-1345.

- Kaur, H., Kumar, S., & Singh, I. (2021). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. JETIR, 8(6), c538-c548.

- Patel, R. V., Patel, J. K., & Kumari, P. (2014). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies.

- Siddesh, M. B., Padmashali, B., & Thriveni, K. S. (2013). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences, 125(4), 819-828.

- Nishimura, S., & Imoto, E. (1961). Nippon Kagaku Zasshi, 82, 1411.

- Johnson, W. S., et al. (1956). J. Amer. Chem. Soc., 78, 6300.

- Nystrom, R. F., & Brown, W. G. (1948). J. Amer. Chem. Soc., 70, 3738.

- Reid, J. C., & Calvin, M. (1950). J. Amer. Chem. Soc., 72, 2948.

-

Motawia, M. S., Abdel-Megied, A. E., Pedersen, E. B., Nielsen, C. M., & Ebbesen, P. (1992). Synthesis of 5-alkoxymethyl derivatives of 3'-amino-2',3'-dideoxyuridine and evaluation of their activity against HIV and cancer. Acta Chem Scand, 46(1), 77-81. Available at: [Link]

Sources

A Technical Guide to the Stability and Storage of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical stability and optimal storage conditions for 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-tested insights to ensure the long-term integrity of this valuable research compound.

Executive Summary: The Imperative for Vigilant Storage

This compound is a reactive chemical intermediate of significant interest in medicinal chemistry and materials science. Its utility is intrinsically linked to the highly electrophilic chloromethyl group attached to the pyrimidine ring. This reactivity, however, also dictates its inherent instability. Understanding the degradation pathways and implementing stringent storage protocols are paramount to preserving its chemical fidelity and ensuring the reproducibility of experimental outcomes. This guide outlines the principal degradation mechanisms, provides evidence-based storage recommendations, and details protocols for stability assessment.

The Chemical Profile: Understanding Inherent Reactivity

The structure of this compound features a chloromethyl group at the 5-position of a pyrimidine ring, which is also substituted with a thiophene ring at the 2-position. The electron-withdrawing nature of the pyrimidine ring significantly enhances the electrophilicity of the benzylic-like carbon in the chloromethyl group. This makes the compound highly susceptible to nucleophilic attack, which is the primary driver of its degradation.

The core reactivity of similar compounds, such as 2-(chloromethyl)pyrimidine, is dominated by nucleophilic substitution at the chloromethyl carbon.[1] This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the carbon, leading to the displacement of the chloride ion.[1]

Table 1: Key Physicochemical Properties (Predicted)

| Property | Value | Rationale/Reference |

| Molecular Formula | C₉H₇ClN₂S | Based on chemical structure |

| Molecular Weight | 210.69 g/mol | Based on chemical structure |

| Appearance | Likely a white to pale yellow or brown solid | Analogy with similar compounds like 2-(chloromethyl)pyrimidine hydrochloride.[1] |

| Solubility | Expected to be soluble in organic solvents like DMF and DMSO | Analogy with similar compounds like 2-(chloromethyl)pyrimidine hydrochloride.[1] |

Primary Degradation Pathways: A Mechanistic Perspective

The principal threat to the stability of this compound is its reaction with nucleophiles. The most common nucleophile in a laboratory environment is water (moisture).

Hydrolysis: The Ubiquitous Adversary

The most probable degradation pathway is hydrolysis, where the chloromethyl group reacts with water to form the corresponding hydroxymethyl derivative and hydrochloric acid.

Caption: Recommended workflow for handling the compound.

Step-by-Step Handling Protocol:

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a stream of inert gas.

-

Rapid Weighing: Minimize the time the compound is exposed to the atmosphere.

-

Immediate Dissolution: For use in reactions, dissolve the weighed compound in an appropriate anhydrous solvent immediately.

-

Prompt Use: Solutions of this compound should be used as fresh as possible. Avoid storing solutions for extended periods, even at low temperatures, as degradation can still occur.

Stability Assessment: Experimental Verification

To empirically determine the stability of a particular batch of this compound, a formal stability study is recommended.

Protocol for a Forced Degradation Study

This study is designed to identify potential degradation products and the conditions that promote degradation.

-

Sample Preparation: Prepare several small, accurately weighed samples of the compound.

-

Stress Conditions: Expose individual samples to a range of stress conditions:

-

Hydrolytic:

-

Acidic: 0.1 M HCl at 40°C

-

Neutral: Water at 40°C

-

Basic: 0.1 M NaOH at 40°C

-

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 60°C in a dry oven

-

Photolytic: Exposure to UV light (e.g., 254 nm) at room temperature

-

-

Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analytical Method: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to quantify the parent compound and detect any degradation products.

-

Analysis: Compare the chromatograms of the stressed samples to a control sample stored under ideal conditions.

Routine Purity Assessment

For routine use, it is advisable to periodically check the purity of the stored compound, especially if it has been stored for an extended period or if the container has been opened multiple times. A simple HPLC analysis can confirm its integrity.

Conclusion: Proactive Measures for Reliable Research

The chemical reactivity that makes this compound a valuable synthetic building block also necessitates a proactive and stringent approach to its storage and handling. By understanding its inherent instability, primarily its susceptibility to hydrolysis, and by implementing the recommended protocols of cold, dry, and inert storage conditions, researchers can ensure the long-term integrity of this compound. This vigilance is fundamental to achieving reliable and reproducible scientific outcomes.

References

Sources

The Ascendant Therapeutic Potential of Thiophene-Substituted Pyrimidines: A Technical Guide for Drug Discovery

Preamble: The Strategic Convergence of Thiophene and Pyrimidine Scaffolds

In the landscape of medicinal chemistry, the fusion of distinct pharmacophoric entities into hybrid molecules is a cornerstone of rational drug design. This guide delves into the burgeoning field of thiophene-substituted pyrimidines, a class of heterocyclic compounds that has captured significant attention for its broad and potent biological activities. The pyrimidine ring, a fundamental component of nucleic acids, provides a bioisosteric scaffold that can effectively interact with a multitude of biological targets.[1][2] When coupled with the thiophene ring, a versatile sulfur-containing heterocycle known for its diverse pharmacological properties, the resulting molecular architecture exhibits a remarkable propensity for therapeutic intervention.[3][4] This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, biological evaluation, and structure-activity relationships of these promising compounds.

I. Synthetic Strategies: Constructing the Thiophene-Pyrimidine Core

The efficacy of any drug discovery program hinges on the accessibility of diverse chemical matter. The synthesis of thiophene-substituted pyrimidines can be approached through several strategic routes, often leveraging well-established heterocyclic chemistry principles.

Gewald Aminothiophene Synthesis followed by Pyrimidine Ring Annulation

A cornerstone in the synthesis of thieno[2,3-d]pyrimidines is the Gewald reaction, which provides a facile route to substituted 2-aminothiophenes. This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. The resulting 2-aminothiophene-3-carbonitrile or -3-carboxylate is a versatile intermediate for the subsequent construction of the pyrimidine ring.

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Precursor via Gewald Reaction

-

Reaction Setup: To a solution of cyclohexanone (10 mmol) and malononitrile (10 mmol) in ethanol (50 mL), add elemental sulfur (12 mmol) and morpholine (5 mmol).

-

Reaction Conditions: Stir the reaction mixture at 50°C for 2 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile intermediate.

The subsequent cyclization to form the pyrimidine ring can be achieved by reacting the 2-aminothiophene intermediate with various reagents such as formamide, urea, or guanidine. For instance, heating the aminothiophene with formamide leads to the formation of the thieno[2,3-d]pyrimidin-4-amine scaffold.

Caption: Synthetic workflow for thieno[2,3-d]pyrimidines.

Chalcone-Mediated Pyrimidine Synthesis

An alternative and highly adaptable strategy involves the initial synthesis of thiophene-containing chalcones.[5] These α,β-unsaturated ketones are readily prepared via Claisen-Schmidt condensation of a substituted acetophenone with a thiophene-2-carbaldehyde. The resulting chalcone can then undergo cyclocondensation with urea or guanidine to furnish the desired thiophene-substituted pyrimidine.[5] This method is particularly advantageous for creating a library of analogs, as the substitutions on both the acetophenone and thiophene precursors can be easily varied.[5]

II. Anticancer Potential: A Multifaceted Approach to Oncology

Thiophene-substituted pyrimidines have emerged as a privileged scaffold in anticancer drug discovery, demonstrating efficacy against a range of malignancies through diverse mechanisms of action.[3][4]

Kinase Inhibition: Targeting Dysregulated Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[1] Thiophene-pyrimidine hybrids have been extensively investigated as inhibitors of various kinases.

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Several thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against EGFR and HER2, which are key drivers in non-small cell lung cancer and breast cancer.[6][7][8] These compounds typically act as ATP-competitive inhibitors, occupying the kinase's active site.[6] The thienopyrimidine core often serves as a bioisostere for the purine ring of ATP.[1][2]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, a key mediator of angiogenesis, certain thiophene-pyrimidine analogs can disrupt the formation of new blood vessels that supply tumors.[9][10]

-

Other Kinases: The versatility of the thiophene-pyrimidine scaffold has led to the development of inhibitors for other important cancer-related kinases, including PI3Kα and FLT3.[1][11]

Caption: Mechanism of kinase inhibition.

Beyond Kinase Inhibition: Other Anticancer Mechanisms

The anticancer activity of these compounds is not limited to kinase inhibition. Other notable mechanisms include:

-

Tubulin Polymerization Inhibition: Some derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][12]

-

Topoisomerase Inhibition: These enzymes are critical for DNA replication and repair, and their inhibition can induce catastrophic DNA damage in cancer cells.[3][4]

-

Induction of Apoptosis and Autophagy: Several studies have demonstrated that thiophene-pyrimidine compounds can trigger programmed cell death (apoptosis) and cellular self-degradation (autophagy) in cancer cells.[1][3]

Table 1: Selected Anticancer Activities of Thiophene-Substituted Pyrimidines

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Thieno[2,3-d]pyrimidine | EGFR | A549 (Lung) | 0.037 | [8] |

| Thieno[2,3-d]pyrimidine | VEGFR-2 | - | 0.075 | [10] |

| Thieno[3,2-d]pyrimidine | Tubulin | B16-F10 (Melanoma) | - | [12] |

| Thieno[2,3-d]pyrimidine | PI3Kα | MCF-7 (Breast) | 9.80 | [11] |

| Thiophene-pyrimidine | - | PC-3 (Prostate) | High Activity | [13] |

III. Antimicrobial Efficacy: A New Frontier Against Drug Resistance

The rise of multidrug-resistant pathogens presents a global health crisis. Thiophene-substituted pyrimidines have shown considerable promise as a novel class of antimicrobial agents.

Antibacterial Activity